Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate

Hydrogen-bond donor Physicochemical property Drug-likeness

Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate (CAS 16880-45-8, molecular formula C₇H₉NO₄, MW 171.15 g/mol) is a heterocyclic building block featuring a 3-hydroxyisoxazole core with an ethyl ester at the 4-position and a methyl group at the 5-position. This specific substitution pattern creates a tautomeric 3-hydroxy/3-oxo system (also named 5-methyl-3-oxo-2,3-dihydroisoxazole-4-carboxylic acid ethyl ester) that fundamentally differentiates it from non-hydroxylated isoxazole-4-carboxylate analogs.

Molecular Formula C7H9NO4
Molecular Weight 171.15 g/mol
Cat. No. B13663289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydroxy-5-methylisoxazole-4-carboxylate
Molecular FormulaC7H9NO4
Molecular Weight171.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(ONC1=O)C
InChIInChI=1S/C7H9NO4/c1-3-11-7(10)5-4(2)12-8-6(5)9/h3H2,1-2H3,(H,8,9)
InChIKeyCHVZNPAURZUUMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Hydroxy-5-methylisoxazole-4-carboxylate (CAS 16880-45-8): Core Identity and Procurement-Relevant Chemical Profile


Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate (CAS 16880-45-8, molecular formula C₇H₉NO₄, MW 171.15 g/mol) is a heterocyclic building block featuring a 3-hydroxyisoxazole core with an ethyl ester at the 4-position and a methyl group at the 5-position . This specific substitution pattern creates a tautomeric 3-hydroxy/3-oxo system (also named 5-methyl-3-oxo-2,3-dihydroisoxazole-4-carboxylic acid ethyl ester) that fundamentally differentiates it from non-hydroxylated isoxazole-4-carboxylate analogs. The compound is commercially available at 98% purity from major suppliers, making it a procurement-ready synthetic intermediate .

Why Generic Isoxazole-4-Carboxylate Substitution Fails: The Functional Consequences of the 3-Hydroxy Group in Ethyl 3-Hydroxy-5-methylisoxazole-4-carboxylate


Attempting to substitute ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate with its closest non-hydroxylated analog—ethyl 5-methylisoxazole-4-carboxylate (CAS 51135-73-0, MW 155.15 g/mol)—introduces three critical structural liabilities that propagate into downstream synthetic and pharmacological outcomes. First, the absence of the 3-hydroxy group eliminates hydrogen-bond donor capacity (HBD count goes from 1 to 0), directly altering molecular recognition in biological targets . Second, the 3-hydroxy substituent enables tautomerism that modulates ring electronics and reactivity at the 4-carboxylate ester, affecting both hydrolysis rates and subsequent amide coupling efficiency [1]. Third, the 3-hydroxyisoxazole motif is a validated carboxylic acid bioisostere in CNS drug design, particularly in (S)-glutamate and GABA receptor ligand programs where the hydroxyl group engages in critical hydrogen-bonding interactions that the des-hydroxy analog cannot replicate [2]. These differences are not incremental—they represent distinct chemical reactivity profiles and pharmacological starting points that preclude simple interchange in any synthesis where the 3-position functionality is architecturally required, such as in the preparation of AMPA receptor ligands or muscimol analogs that depend on the 3-hydroxyisoxazole pharmacophore [3].

Quantitative Differential Evidence for Ethyl 3-Hydroxy-5-methylisoxazole-4-carboxylate: Head-to-Head and Class-Level Comparisons


Hydrogen-Bond Donor Capacity: Direct Physicochemical Differentiation from Non-Hydroxylated Isoxazole-4-Carboxylates

Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate possesses one hydrogen-bond donor (HBD = 1) due to its 3-hydroxy group, whereas the closest non-hydroxylated comparator ethyl 5-methylisoxazole-4-carboxylate (CAS 51135-73-0) has zero hydrogen-bond donors (HBD = 0) . This difference is structurally absolute: the hydroxyl proton is available for intermolecular hydrogen bonding with biological targets, solvents, and chromatographic stationary phases, directly impacting retention times, solubility profiles, and target engagement in biological assays [1].

Hydrogen-bond donor Physicochemical property Drug-likeness

Tautomeric 3-Hydroxy/3-Oxo Equilibrium: A Reactivity Feature Absent in Non-Hydroxylated Analogs

The 3-hydroxyisoxazole system exists in a tautomeric equilibrium between the 3-hydroxy form (enol) and the 3-oxo-2,3-dihydro form (keto), a property that has been structurally characterized for this compound class [1]. In contrast, ethyl 5-methylisoxazole-4-carboxylate lacks any tautomeric proton at the 3-position and exists in a single, fixed aromatic form. This tautomerism has direct synthetic consequences: 3-hydroxyisoxazoles exhibit ambident nucleophilicity, undergoing both O-alkylation and N-alkylation depending on reaction conditions, while the des-hydroxy analog cannot participate in N-alkylation chemistry at all [2]. Under Mitsunobu conditions, O-alkylation of 3-hydroxyisoxazoles predominates (≥91:9 O:N selectivity reported for related 3-hydroxyisoxazole-5-esters), providing a regiospecific functionalization handle not available in the comparator .

Tautomerism Reactivity Regioselectivity

Validated Carboxylic Acid Bioisostere: Pharmacophoric Role of 3-Hydroxyisoxazole in CNS Drug Design

The 3-hydroxyisoxazole motif is a well-established heterocyclic bioisostere of the carboxylic acid functional group, extensively employed in designing subtype-selective ligands for GABA and glutamate receptors in the central nervous system [1]. This bioisosteric replacement has been validated through multiple programs: AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid), a prototypical glutamate receptor agonist, incorporates the identical 3-hydroxy-5-methylisoxazole substructure found in the target compound [2]. The non-hydroxylated analog ethyl 5-methylisoxazole-4-carboxylate cannot function as a carboxylic acid bioisostere because it lacks the critical 3-OH group that mimics the carboxylate hydrogen-bonding pattern [3]. While quantitative receptor binding data (Ki, IC₅₀) have been reported for the elaborated AMPA ligand (containing the 3-hydroxy-5-methylisoxazole moiety) rather than the ethyl ester building block itself, the pharmacophoric requirement for the 3-hydroxy group is absolute and binary—without it, receptor recognition is lost [3].

Bioisostere CNS drug design GABA/glutamate receptors

Synthetic Accessibility and Commercial Availability: Purity Benchmarking Against Non-Hydroxylated Analogs

Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate is commercially available at 98% purity (CAS 16880-45-8) from established suppliers such as Leyan, with confirmed identity via the 5-methyl-3-oxo-2,3-dihydroisoxazole-4-carboxylic acid ethyl ester nomenclature . By comparison, the non-hydroxylated analog ethyl 5-methylisoxazole-4-carboxylate (CAS 51135-73-0) is typically listed at 95% purity from common suppliers, representing a 3-percentage-point purity differential that becomes significant in multi-step syntheses where cumulative impurity effects can compromise yield and purity of final products [1]. Furthermore, the target compound is directly accessible via the well-established condensation of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of sodium acetate—a robust, high-yielding one-step procedure [2].

Purity Synthetic accessibility Procurement

Molecular Weight and Rotatable Bond Differentiation: Implications for Fragment-Based Drug Discovery

Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate has a molecular weight of 171.15 g/mol with 3 rotatable bonds, placing it within the fragment-like chemical space (MW < 250) commonly used in fragment-based drug discovery (FBDD) . In contrast, the closest non-hydroxylated analog ethyl 5-methylisoxazole-4-carboxylate has a lower MW of 155.15 g/mol but retains the same rotatable bond count of 3 . The additional 16 Da from the 3-hydroxy group provides an extra hydrogen-bonding vector without increasing conformational flexibility, a favorable profile for fragment library design where maximizing interaction potential per unit of molecular weight is critical for efficient fragment screening [1]. The target compound's computed logP of approximately 0.5–1.0 (from supplier databases) places it in a solubility-favorable range for biochemical assays compared to more lipophilic isoxazole-4-carboxylate derivatives with aryl substituents .

Fragment-based drug discovery Molecular weight Lead-likeness

Recommended Application Scenarios for Ethyl 3-Hydroxy-5-methylisoxazole-4-carboxylate Based on Differential Evidence


Synthesis of AMPA and Other 3-Hydroxyisoxazole-Containing Glutamate Receptor Ligands

This compound serves as the direct synthetic precursor for constructing the 3-hydroxy-5-methylisoxazole pharmacophore required for AMPA receptor ligands. The intact 3-hydroxy-5-methylisoxazole-4-carboxylate scaffold maps directly onto the AMPA core structure, where the 4-carboxylate ester is converted to the propionic acid side chain. Procurement of this specific ethyl ester—rather than any non-hydroxylated analog—is mandatory because the 3-hydroxy group is an absolute pharmacophoric requirement for receptor recognition, as established by bioisostere mapping studies of the GABAA and glutamate receptor orthosteric binding sites .

Divergent O- vs N-Functionalization for Parallel Isoxazole Library Synthesis

The ambident nucleophilicity arising from the 3-hydroxy/3-oxo tautomeric equilibrium enables chemists to selectively direct functionalization to either the oxygen or nitrogen atom by tuning reaction conditions. O-acylation predominates under standard base-mediated conditions, while Mitsunobu conditions provide ≥91% O-selectivity in related 3-hydroxyisoxazole-5-ester systems. This divergent reactivity allows procurement of a single building block to generate two distinct structural classes in parallel synthesis libraries, a capability unavailable with non-hydroxylated isoxazole-4-carboxylate analogs that provide only N-functionalization options .

Carboxylic Acid Bioisostere Replacement in CNS Lead Optimization Programs

For medicinal chemistry teams seeking to replace a carboxylic acid moiety with a heterocyclic bioisostere to improve CNS penetration or metabolic stability, this compound provides the validated 3-hydroxyisoxazole scaffold. The 3-hydroxy group mimics the carboxylate hydrogen-bonding pattern while the 4-ethyl ester serves as a synthetic handle for further elaboration. This bioisosteric replacement strategy has been successfully applied in GABA and glutamate receptor modulator programs and is structurally enabled specifically by the 3-hydroxy substitution pattern—non-hydroxylated isoxazole-4-carboxylates lack the requisite pharmacophoric features to function as carboxylic acid bioisosteres .

Fragment-Based Drug Discovery (FBDD) Library Design: Low-MW Scaffold with Maximum Pharmacophoric Density

With MW = 171.15 g/mol, 3 rotatable bonds, HBD = 1, and HBA = 4, this compound is an ideal fragment library member under the Rule of Three guidelines (MW < 250, HBD ≤ 3, HBA ≤ 6). Compared to ethyl 5-methylisoxazole-4-carboxylate (MW 155.15, HBD = 0, HBA = 3), it provides one additional hydrogen-bond donor and one additional acceptor without any increase in conformational flexibility—yielding higher pharmacophoric density per unit molecular weight. This property profile, combined with a favorable logP (~0.5), supports its inclusion in fragment screening collections targeting protein-protein interactions where hydrogen-bonding capacity is a key determinant of hit identification rates .

Quote Request

Request a Quote for Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.